

Application Notes and Protocols for the Synthesis of Oseltamivir Analogs

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Compound of Interest

Compound Name: *Oseltamivir*

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Introduction: The Rationale for Oseltamivir Analog Synthesis in Antiviral Research

Oseltamivir (marketed as Tamiflu®) is a cornerstone in the management of influenza A and B virus infections.[1][2] Its mechanism of action relies on the inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[2] The active form of the drug, **oseltamivir** carboxylate, is a transition-state analog of sialic acid, the natural substrate for neuraminidase. By binding to the enzyme's active site, it prevents viral propagation.[2]

The emergence of drug-resistant influenza strains necessitates a continuous effort in the development of novel antiviral agents. The synthesis of **oseltamivir** analogs is a key strategy in this endeavor. By systematically modifying the **oseltamivir** scaffold, researchers can probe the structure-activity relationships (SAR) of neuraminidase inhibitors, potentially leading to compounds with improved potency, a broader spectrum of activity, or efficacy against resistant strains. A particularly promising area of exploration is the modification of the C-5 amino group, which is oriented towards the 150-cavity of the neuraminidase active site, a region that can be exploited for additional binding interactions.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for synthesizing **oseltamivir** and its analogs. We will delve into established and novel synthetic routes, providing detailed, step-by-step protocols

for key transformations. Furthermore, we will cover the essential techniques for the purification and characterization of these compounds, ensuring the scientific integrity of your research.

I. Strategic Approaches to the Synthesis of the Oseltamivir Core Structure

The synthesis of **oseltamivir** is a notable challenge in organic chemistry due to the presence of three contiguous stereocenters on a cyclohexene ring.^[1] Over the years, numerous synthetic strategies have been developed, broadly categorized into those starting from the natural product (-)-shikimic acid and those employing de novo approaches.

The Shikimic Acid-Based Approach: The Industrial Standard

The original and commercially practiced synthesis of **oseltamivir** begins with (-)-shikimic acid, a chiral building block readily available from Chinese star anise or through fermentation.^{[1][5]} This approach leverages the pre-existing stereochemistry of the starting material to establish the correct stereoisomer of the final product.

A pivotal intermediate in this route is the so-called "Roche epoxide." The synthesis of this epoxide and its subsequent conversion to **oseltamivir** can be achieved through both azide-dependent and azide-free pathways.

a) Azide-Dependent Pathway:

This traditional route involves the use of potentially hazardous azide reagents to introduce the C-4 and C-5 amino functionalities.^[1] While effective, the use of azides on a large scale requires stringent safety precautions.^[5]

Protocol 1: Synthesis of **Oseltamivir** from (-)-Shikimic Acid (Azide-Dependent)

This protocol is a generalized representation of the key transformations.

Step 1: Esterification, Ketalization, and Mesylation of (-)-Shikimic Acid This multi-step process protects the hydroxyl groups and activates the C-3 hydroxyl for subsequent reactions. The synthesis commences with the esterification of shikimic acid with ethanol and thionyl chloride,

followed by ketalization with 3-pentanone and p-toluenesulfonic acid, and finally mesylation with methanesulfonyl chloride and triethylamine.[1]

Step 2: Formation of the Roche Epoxide The protected and mesylated shikimic acid derivative undergoes reductive opening of the ketal, which leads to a mixture of isomeric mesylates. This mixture is then treated with a base, such as potassium bicarbonate, to form the corresponding epoxide.[1]

Step 3: Regioselective Opening of the Epoxide with Azide This is a critical step where the C-5 amino group is introduced as an azide.

- **Materials:**
 - Roche epoxide intermediate
 - Sodium azide (NaN_3)
 - Ammonium chloride (NH_4Cl)
 - Ethanol
 - Water
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate (Na_2SO_4)
- **Procedure:**
 - Dissolve the epoxide intermediate in ethanol.[6]
 - In a separate flask, prepare an aqueous solution of sodium azide and ammonium chloride. [6]
 - Add the aqueous azide solution to the ethanolic solution of the epoxide.[6]

- Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[6]
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[6]
- Extract the aqueous residue with ethyl acetate (3x).[6]
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude azido alcohol.[6]
- Purify by flash column chromatography if necessary.

Step 4: Introduction of the Second Amino Group and Final Steps The resulting azido alcohol is then converted to an aziridine, which is subsequently opened with 3-pentanol. The azide is then reduced to the amine, followed by acetylation to install the acetamido group. Finally, deprotection and salt formation with phosphoric acid yields **oseltamivir** phosphate.

b) Azide-Free Pathway:

To mitigate the safety risks associated with azides, several azide-free routes have been developed. These methods often involve the opening of the Roche epoxide with alternative nitrogen nucleophiles.

Protocol 2: Azide-Free Epoxide Opening and Diamine Formation

This protocol highlights a key transformation in an azide-free synthesis.

- Materials:
 - Roche epoxide intermediate
 - Allylamine
 - Magnesium bromide diethyl etherate ($\text{MgBr}_2 \cdot \text{OEt}_2$) (catalyst)
 - Palladium on carbon (Pd/C)

- Ethanolamine
- Solvents (e.g., methyl tert-butyl ether, acetonitrile)
- Procedure:
 - The epoxide is opened with allylamine using the inexpensive Lewis acid, magnesium bromide diethyl etherate, as a catalyst to yield the 1,2-amino alcohol.[7]
 - A subsequent palladium-catalyzed deallylation, promoted by ethanolamine, affords the free amino alcohol.[7]
 - The second amino group is introduced through a domino sequence, and selective acetylation followed by a final deallylation and salt formation yields **oseltamivir** phosphate.[7] This route has been reported to have a higher overall yield than the azide-based process and avoids chromatographic purification.[7]

De Novo Syntheses: Bypassing Shikimic Acid

The reliance on a natural starting material for **oseltamivir** production has prompted the development of numerous de novo synthetic routes. These approaches offer greater flexibility and are not susceptible to fluctuations in the supply of shikimic acid.

A powerful strategy for the construction of the cyclohexene core of **oseltamivir** is the Diels-Alder reaction.[8] This [4+2] cycloaddition allows for the efficient formation of the six-membered ring with good stereocontrol. Several research groups, including Corey, Shibasaki, and Fukuyama, have successfully employed this strategy.[1][8][9]

Protocol 3: Asymmetric Diels-Alder Reaction for **Oseltamivir** Precursor Synthesis (Corey's Approach)

This protocol provides a general outline of the key cycloaddition step.

- Materials:
 - Butadiene
 - Acrylic acid 2,2,2-trifluoroethyl ester (dienophile)

- CBS catalyst (chiral oxazaborolidine)
- Aprotic solvent (e.g., dichloromethane)
- Procedure:
 - Butadiene is reacted with the trifluoroethyl ester of acrylic acid in an asymmetric Diels-Alder reaction.^[1]
 - The reaction is catalyzed by a chiral CBS catalyst to control the stereochemistry of the resulting cyclohexene ester.^[1]
 - The ester is then converted to an amide, which undergoes an iodolactamization to form a bicyclic intermediate.^[1]
 - Further transformations, including the introduction of the second amino group and the pentyl ether side chain, lead to **oseltamivir**.^[1]

Other innovative azide-free approaches have been developed, such as a synthesis starting from diethyl d-tartrate, which features an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons reaction to construct the cyclohexene ring.^[3]

II. Synthesis of Oseltamivir Analogs: Probing Structure-Activity Relationships

The synthesis of **oseltamivir** analogs is a critical step in the discovery of new anti-influenza agents. The C-5 amino group is a common site for modification, as it is situated near the 150-cavity of the neuraminidase active site, offering an opportunity for additional interactions.^{[3][4]}

Protocol 4: General Procedure for the Synthesis of C-5-NH₂-Acyl **Oseltamivir** Analogs

This protocol describes a general method for the acylation of the C-5 amino group of **oseltamivir**.

- Materials:
 - **Oseltamivir** phosphate

- Substituted carboxylic acid (e.g., pyrazole-4-carboxylic acid derivatives)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (coupling agent)
- DIPEA (N,N-Diisopropylethylamine) (base)
- DCM (Dichloromethane) (solvent)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Procedure:
 - Amide Coupling:
 - The desired substituted carboxylic acid is condensed with **oseltamivir** phosphate using HATU as a coupling agent and DIPEA as a base in DCM at room temperature.[3]
 - Ester Hydrolysis:
 - The resulting ethyl ester is dissolved in methanol.[3]
 - A 1 M aqueous solution of NaOH is added, and the mixture is stirred at 50 °C overnight. [3]
 - The solvent is removed under reduced pressure. The residue is diluted with water and washed with DCM.[3]
 - The aqueous phase is then acidified with 1 M HCl to precipitate the final C-5-NH₂-acyl **oseltamivir** analog, which is collected by filtration and dried.[3]

III. Purification and Characterization of Oseltamivir Analogs

Rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the synthesized compounds.

Purification Techniques

- **Flash Column Chromatography:** This is a standard technique for purifying crude reaction mixtures. The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel) is crucial for achieving good separation.
- **Recrystallization:** For crystalline compounds, recrystallization is an effective method for obtaining high-purity materials. A patent for the purification of **oseltamivir** phosphate describes recrystallization from water, alcohol, or an aqueous alcohol solution to achieve a purity of over 99.0%.[\[10\]](#)
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a powerful tool for both analytical and preparative-scale purification. Reverse-phase HPLC with a C18 column is commonly used for the analysis of **oseltamivir** and its impurities.[\[11\]](#)[\[12\]](#)

Characterization Methods

A combination of spectroscopic techniques is used to confirm the structure of the synthesized **oseltamivir** analogs.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. Representative ^1H NMR spectral data for **oseltamivir** and its active carboxylate form are available in public databases.[\[13\]](#)[\[14\]](#) The supporting information of many research articles also provides detailed NMR spectra for novel analogs.[\[3\]](#)[\[10\]](#)[\[15\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of **oseltamivir** and its analogs. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information from the fragmentation patterns.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Table 1: Key Analytical Data for **Oseltamivir** and its Carboxylate

Compound	Molecular Formula	Molecular Weight	Key ¹ H NMR Signals (indicative)	Key MS/MS Fragments (m/z)
Oseltamivir	C ₁₆ H ₂₈ N ₂ O ₄	312.4 g/mol	Signals for ethyl ester, pentyl ether, acetamido group, and cyclohexene protons.[13]	313.1 → 166.2[18][19]
Oseltamivir Carboxylate	C ₁₄ H ₂₄ N ₂ O ₄	284.35 g/mol	Absence of ethyl ester signals, other signals similar to oseltamivir.[14]	285.1 → 138.1[18][19]

IV. Troubleshooting Common Synthetic Challenges

The synthesis of complex molecules like **oseltamivir** can present several challenges. Here are some common issues and potential solutions:

- **Low Yields in Azide Substitution:** This can be due to side reactions, such as elimination. Careful control of the reaction temperature and choice of solvent are critical. A mixture of acetone and water is often used, but the temperature should be kept low to minimize byproduct formation.[6]
- **Poor Selectivity in Azide Reduction:** The reduction of the azide to a primary amine can sometimes lead to the reduction of other functional groups. Catalytic hydrogenation (H₂/Pd/C) is a clean method, but the catalyst can be poisoned. The Staudinger reaction (PPh₃, then H₂O) is a milder and highly selective alternative.[6]
- **Low Diastereoselectivity in Aza-Henry Reactions:** The stereochemical outcome of this reaction is highly dependent on the chiral auxiliary or catalyst used, as well as the base and solvent. Optimization of these parameters is crucial for achieving high diastereoselectivity.[6]

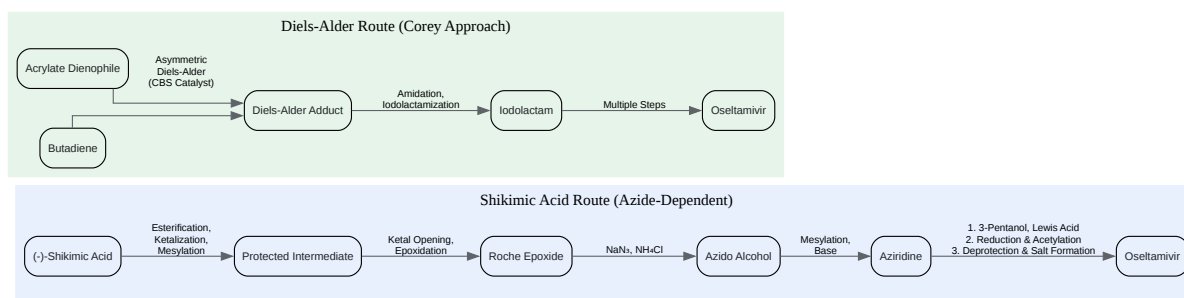
- **Difficulties in Aziridination:** The installation of the second amino group via aziridination can be challenging. The choice of catalyst and reaction conditions, such as temperature and the use of microwave irradiation, can significantly impact the yield and selectivity.[21]

V. Safety Considerations

- **Azide Chemistry:** Sodium azide and other azide compounds are potentially explosive and highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Metal azides can be shock-sensitive.[5][22]
- **General Chemical Safety:** All other reagents and solvents should be handled in accordance with standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of two key synthetic strategies for **oseltamivir**.



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Figure 1: Comparative workflows of the Shikimic Acid and Diels-Alder routes to **Oseltamivir**.

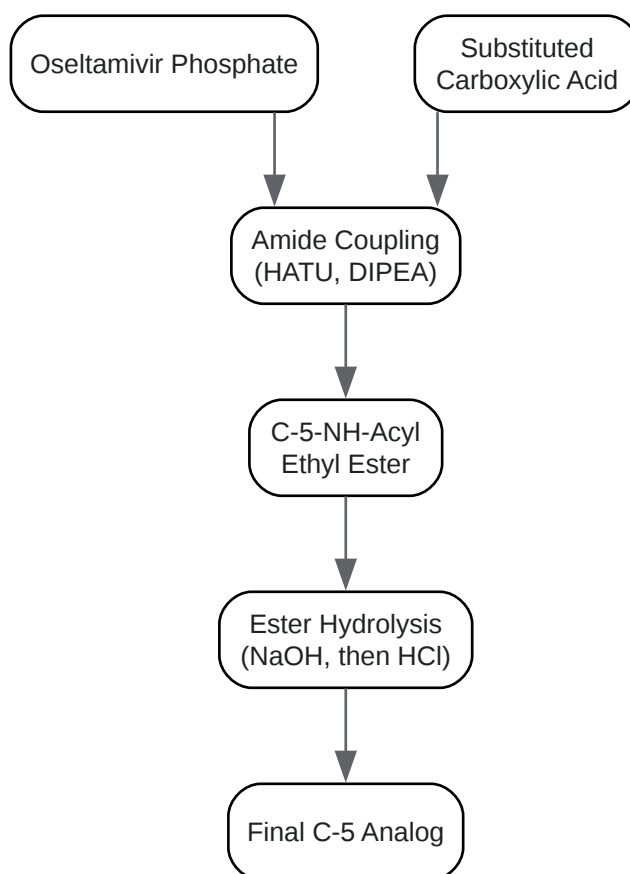
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Figure 2: General workflow for the synthesis of C-5-NH-acyl **oseltamivir** analogs.

VII. Conclusion

The synthesis of **oseltamivir** and its analogs is a vibrant and evolving field of research. While the shikimic acid-based route remains the industrial mainstay, the development of novel, more efficient, and safer synthetic strategies is of paramount importance. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to embark on the synthesis of these valuable compounds. By combining established methodologies with innovative approaches, the scientific community can continue to develop the next generation of antiviral therapeutics to combat the ever-present threat of influenza.

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